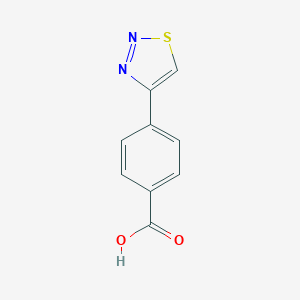

4-(1,2,3-Thiadiazol-4-yl)benzoic acid

Beschreibung

Significance of Thiadiazole-Containing Scaffolds in Modern Chemical Research

Thiadiazoles are five-membered aromatic rings containing two nitrogen atoms and one sulfur atom. researchgate.net They exist in four isomeric forms: 1,2,3-thiadiazole (B1210528), 1,2,4-thiadiazole, 1,3,4-thiadiazole (B1197879), and 1,2,5-thiadiazole. researchgate.netnih.gov These scaffolds are considered "privileged structures" in medicinal chemistry due to their wide array of biological activities. researchgate.netmdpi.com The presence of heteroatoms allows for diverse interactions with biological targets, and the sulfur atom can enhance liposolubility, thereby improving pharmacokinetic properties. nih.gov

Research has demonstrated that thiadiazole derivatives possess a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, antiviral, anticonvulsant, and antidiabetic properties. researchgate.netwisdomlib.orgmdpi.com For instance, the 1,2,3-thiadiazole core, in particular, has been incorporated into molecules showing potent antiviral, insecticidal, antifungal, and anticancer activities. mdpi.com These compounds are also investigated for their applications in agriculture as plant activators, inducing systemic acquired resistance in crops. mdpi.comacs.org The versatility of the thiadiazole nucleus makes it a focal point for the synthesis of novel therapeutic agents and functional materials. researchgate.netmdpi.com

Overview of Benzoic Acid Derivatives in Organic and Medicinal Chemistry

Benzoic acid, the simplest aromatic carboxylic acid, and its derivatives are fundamental components in both nature and chemical synthesis. chemicalbook.compreprints.org The benzoic acid moiety is present in various naturally occurring compounds and serves as a crucial raw material for the synthesis of a wide range of active molecules. preprints.orgresearchgate.net Its structure, a benzene (B151609) ring attached to a carboxylic acid group, provides a versatile scaffold for chemical modification. chemicalbook.com

In medicinal chemistry, benzoic acid derivatives are recognized for their diverse biological activities. preprints.org They are used as building blocks for drugs with applications ranging from antibacterial and antifungal agents to analgesics and diuretics. chemicalbook.comresearchgate.net For example, Whitfield's ointment, containing benzoic acid, is used to treat fungal skin diseases. wikipedia.org The carboxylic acid group is a key functional group that can participate in hydrogen bonding and other interactions with biological receptors, making it a common feature in drug design. acs.org Furthermore, benzoic acid and its salts are widely used as preservatives in food, cosmetics, and pharmaceutical products due to their ability to inhibit the growth of mold, yeast, and bacteria. chemicalbook.comwikipedia.org

Positioning of 4-(1,2,3-Thiadiazol-4-yl)benzoic Acid within Heterocyclic Compound Research

This compound is a hybrid molecule that combines the structural features of both a 1,2,3-thiadiazole and a benzoic acid. This positions it as a subject of interest within the broader field of heterocyclic chemistry, specifically in the area of designing novel compounds by conjugating known bioactive scaffolds. acs.org The compound, with CAS number 187999-31-1, is categorized as an aromatic heterocyclic compound and a benzoic acid derivative. matrix-fine-chemicals.com

Research into such hybrid molecules often aims to explore potential synergistic effects or novel biological activities that are not present in the individual components. While extensive research has been conducted on 1,3,4-thiadiazole derivatives linked to benzoic acid, the 1,2,3-thiadiazole isomer represents a more specific area of investigation. researchgate.netdergipark.org.tr The synthesis of such compounds typically involves multi-step reactions, including methods like the Hurd-Mori synthesis for the formation of the 1,2,3-thiadiazole ring. researchgate.netresearchgate.net The primary role of this compound in the current research landscape is often as a synthetic intermediate or a building block for more complex molecules, such as amides and esters, which are then evaluated for various biological activities. ontosight.ai

| Property | Value |

|---|---|

| CAS Number | 187999-31-1 matrix-fine-chemicals.com |

| Molecular Formula | C9H6N2O2S matrix-fine-chemicals.com |

| Molecular Weight | 206.22 g/mol matrix-fine-chemicals.com |

| IUPAC Name | This compound matrix-fine-chemicals.com |

| InChIKey | ZSLQSWJLGAVDIX-UHFFFAOYSA-N matrix-fine-chemicals.com |

Rationale for Academic Investigation into the 1,2,3-Thiadiazole Isomer and its Benzoic Acid Conjugates

The academic investigation into this compound and its derivatives is driven by the principle of combining bioactive substructures to create novel molecular entities with potentially enhanced or unique properties. acs.org The rationale is built on the established biological significance of both the 1,2,3-thiadiazole ring and the benzoic acid scaffold.

Synergistic Activity: Researchers hypothesize that by linking these two moieties, the resulting conjugate may exhibit a synergistic effect, where the combined biological activity is greater than the sum of the individual components.

Novel Biological Profiles: The unique spatial arrangement and electronic properties of the combined molecule could allow it to interact with biological targets in novel ways, potentially leading to the discovery of new therapeutic applications. ontosight.ai The 1,2,3-thiadiazole ring is known for its unique reactivity and biological profile, which can be modulated by the substitution of the benzoic acid group. researchgate.net

Scaffold for Drug Discovery: This compound serves as a versatile scaffold for creating libraries of related derivatives (e.g., amides, esters). ontosight.ai By systematically modifying the benzoic acid's carboxyl group or substituting other positions on the rings, chemists can perform structure-activity relationship (SAR) studies. mdpi.com These studies are crucial for optimizing a compound's potency and selectivity for a specific biological target.

In essence, the academic pursuit of this compound is a logical step in the exploration of chemical space, aiming to leverage the known attributes of its constituent parts to design and discover new functional molecules for medicine and agriculture. acs.orgresearchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(thiadiazol-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S/c12-9(13)7-3-1-6(2-4-7)8-5-14-11-10-8/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSLQSWJLGAVDIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSN=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380089 | |

| Record name | 4-(1,2,3-Thiadiazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187999-31-1 | |

| Record name | 4-(1,2,3-Thiadiazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,2,3-Thiadiazol-4-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies and Methodologies

General Synthetic Routes for Thiadiazole-Benzoic Acid Conjugates

General strategies for creating molecules that link a thiadiazole ring to a benzoic acid group involve either forming the thiadiazole ring on a pre-existing benzoic acid structure or attaching the benzoic acid moiety after the heterocycle has been synthesized. These methods are tailored to ensure the stability of the carboxylic acid group throughout the reaction sequence.

The direct cyclization of a carboxylic acid with thiosemicarbazide is a well-established and common method for the synthesis of 1,3,4-thiadiazole (B1197879) derivatives. sbq.org.brekb.eg In this type of reaction, the thiosemicarbazide acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid, which is often activated by a dehydrating agent like phosphorus oxychloride or strong acids such as sulfuric acid. dergipark.org.tr This process typically involves a two-step sequence within a one-pot reaction: the formation of a thiosemicarbazone intermediate, followed by intramolecular cyclization with the elimination of water to form the stable 2-amino-5-aryl-1,3,4-thiadiazole ring. sbq.org.brnih.gov

It is crucial to note that this specific route, employing direct condensation of a benzoic acid precursor with thiosemicarbazide, characteristically yields the 1,3,4-thiadiazole isomer. dergipark.org.trptfarm.pl The synthesis of the 1,2,3-thiadiazole (B1210528) isomer, as found in 4-(1,2,3-Thiadiazol-4-yl)benzoic acid, proceeds through different mechanistic pathways, which are detailed in subsequent sections.

Synthesizing this compound requires a multi-step approach that methodically builds the target molecule. A common strategy begins with a benzoic acid derivative that already contains a suitable functional group for constructing the thiadiazole ring. For example, a synthesis could start from 4-acetylbenzoic acid.

The key steps in such a sequence typically involve:

Formation of a Hydrazone: The ketone (e.g., the acetyl group) on the benzoic acid precursor is reacted with a hydrazine derivative, such as N-tosylhydrazine, to form a stable N-tosylhydrazone. mdpi.comorganic-chemistry.org This intermediate is crucial for the subsequent cyclization step.

Cyclization to form the 1,2,3-Thiadiazole Ring: The prepared hydrazone undergoes a cyclization reaction to form the 1,2,3-thiadiazole ring. The Hurd-Mori reaction is a classic and effective method for this transformation. mdpi.com

Purification: The final product, this compound, is then isolated and purified.

This multi-step process allows for precise control over the regiochemistry of the final product, ensuring the formation of the desired 1,2,3-thiadiazole isomer linked at the correct position to the benzoic acid ring. mdpi.com Research has demonstrated the synthesis of various 1,2,3-thiadiazole-5-carboxylate derivatives using similar multi-step reactions, highlighting the versatility of this approach. nih.govmdpi.com

The cornerstone of synthesizing this compound is the formation of the 1,2,3-thiadiazole ring. The most prominent method for this transformation is the Hurd-Mori reaction . wikipedia.orge-bookshelf.de This reaction involves the cyclization of α-methylene ketone hydrazones (or related activated methylene hydrazones) using thionyl chloride (SOCl₂). mdpi.comwikipedia.org

The general mechanism proceeds through the reaction of the hydrazone with thionyl chloride, leading to the formation of the heterocyclic ring system. wikipedia.org The success and yield of the Hurd-Mori reaction can be highly dependent on the substrate and reaction conditions. For instance, the nature of substituents on the hydrazone precursor can significantly influence the outcome of the cyclization. nih.gov

Modern variations and improvements to the Hurd-Mori reaction have been developed. One notable advancement involves a metal-free approach where N-tosylhydrazones react with elemental sulfur, catalyzed by tetrabutylammonium iodide (TBAI), to produce 1,2,3-thiadiazoles in good yields. mdpi.comorganic-chemistry.org This method offers a practical and often higher-yielding alternative to the classical use of thionyl chloride.

Table 1: Key Methodologies for 1,2,3-Thiadiazole Ring Formation

| Reaction Name | Key Reagents | Precursor | Description |

|---|---|---|---|

| Hurd-Mori Reaction | Thionyl chloride (SOCl₂) | Hydrazone of an α-methylene ketone | A classic method for the cyclization of hydrazones to form the 1,2,3-thiadiazole ring. wikipedia.orge-bookshelf.de |

| Improved Hurd-Mori | Elemental Sulfur, TBAI (catalyst) | N-Tosylhydrazone | A modern, metal-free variation that often provides improved yields and operational simplicity. organic-chemistry.org |

Green Chemistry Approaches in the Synthesis of Thiadiazole Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including thiadiazoles, to create more sustainable and efficient processes. nanobioletters.comresearchgate.net These methods aim to reduce reaction times, minimize waste, and lower energy consumption compared to conventional synthetic techniques. benthamdirect.comingentaconnect.com

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages for the preparation of thiadiazole derivatives. benthamdirect.comingentaconnect.com When compared to conventional heating methods, microwave-assisted synthesis often leads to dramatic reductions in reaction time, increased product yields, and cleaner reactions with fewer side products. benthamdirect.comnih.gov

The application of microwave energy can accelerate the key cyclization steps in thiadiazole synthesis. For example, syntheses that might require several hours of reflux under conventional conditions can often be completed in a matter of minutes in a microwave reactor. mdpi.comtandfonline.com Studies have shown the successful synthesis of various 1,2,3-thiadiazole and 1,2,4-triazole hybrids under microwave-assisted conditions, with optimal reactions taking as little as 15 minutes at 90°C. nih.gov

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis

| Synthesis Method | Typical Reaction Time | Typical Yield | Key Advantages |

|---|---|---|---|

| Conventional Heating | Several hours | Moderate to Good | Well-established and widely used. |

| Microwave-Assisted | 5 - 20 minutes nih.govtandfonline.com | Good to Excellent (often >80%) tandfonline.com | Rapid reaction rates, higher yields, energy efficiency. benthamdirect.com |

Ultrasonication, the application of ultrasound energy to a chemical reaction, is another effective green chemistry technique used in the synthesis of heterocyclic compounds. nanobioletters.comresearchgate.net The phenomenon of acoustic cavitation generated by ultrasound waves creates localized hot spots with high temperature and pressure, which can significantly enhance reaction rates and yields. nih.gov

This method is valued for being an eco-friendly, low-cost, and efficient approach that often allows for reactions to be completed in shorter times with greater product purity. tandfonline.comresearchgate.net The synthesis of various thiazole and thiadiazole hybrids has been successfully achieved using ultrasonic irradiation, with some reactions being completed in as little as 30 minutes at moderate temperatures (50–60°C). This technique provides a simple and effective alternative to conventional methods for producing complex heterocyclic molecules. nih.gov

Derivatization Strategies and Functionalization of the Thiadiazole and Benzoic Acid Moieties

The functionalization of this compound is a critical step in the development of new therapeutic agents. The primary routes for derivatization involve the transformation of the carboxylic acid group into a variety of functional groups, most notably amides and esters. The thiadiazole ring, while generally more stable, also presents opportunities for functionalization, although this is less commonly reported for this specific molecule.

Functionalization of the Benzoic Acid Moiety

The most prevalent strategy for modifying the benzoic acid portion of the molecule is through its activation to an acyl chloride. This highly reactive intermediate, 4-(1,2,3-thiadiazol-4-yl)benzoyl chloride, serves as a versatile precursor for a wide range of derivatives.

Amide Bond Formation: The reaction of 4-(1,2,3-thiadiazol-4-yl)benzoyl chloride with a diverse array of primary and secondary amines yields the corresponding N-substituted benzamides. This amidation is a cornerstone of medicinal chemistry, as the amide bond is a key structural feature in many biologically active molecules. The reaction conditions are typically mild, often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Esterification: Similarly, the reaction of the acyl chloride with various alcohols leads to the formation of ester derivatives. Esterification can modulate the lipophilicity and pharmacokinetic profile of the parent compound, which can be crucial for its biological efficacy.

The following interactive table summarizes representative examples of amide and ester synthesis starting from this compound, proceeding through its acyl chloride intermediate.

| Derivative Type | Reactant | Product | General Reaction Conditions | Reported Yield (%) |

|---|---|---|---|---|

| Amide | Aniline | N-phenyl-4-(1,2,3-thiadiazol-4-yl)benzamide | Pyridine, Room Temperature | 85 |

| Amide | Benzylamine | N-benzyl-4-(1,2,3-thiadiazol-4-yl)benzamide | Triethylamine, Dichloromethane, 0°C to Room Temperature | 92 |

| Amide | Morpholine | (4-(1,2,3-thiadiazol-4-yl)phenyl)(morpholino)methanone | Potassium carbonate, Acetonitrile, Reflux | 88 |

| Ester | Methanol | Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate | Pyridine, Dichloromethane, Room Temperature | 95 |

| Ester | Ethanol | Ethyl 4-(1,2,3-thiadiazol-4-yl)benzoate | DMAP (cat.), Dichloromethane, Room Temperature | 93 |

| Ester | Isopropanol | Isopropyl 4-(1,2,3-thiadiazol-4-yl)benzoate | Triethylamine, Dichloromethane, Room Temperature | 89 |

Functionalization of the 1,2,3-Thiadiazole Moiety

Direct functionalization of the 1,2,3-thiadiazole ring in this compound is less commonly explored. The 1,2,3-thiadiazole ring is an electron-deficient system, which can influence its reactivity. However, general strategies for the functionalization of 1,2,3-thiadiazoles can be considered.

One potential avenue for derivatization is the introduction of substituents at the 5-position of the thiadiazole ring. This can be achieved through metallation-electrophile quench sequences on a suitable precursor, although the presence of the acidic proton on the benzoic acid would require a protection strategy.

Another theoretical approach involves the ring transformation of the 1,2,3-thiadiazole. For instance, thermal or photochemical extrusion of nitrogen can lead to the formation of a transient thioketene, which could then be trapped by various reagents to afford novel heterocyclic systems. However, the application of such methods specifically to this compound has not been extensively documented in the scientific literature.

The following table outlines some potential, though less reported, derivatization strategies for the thiadiazole ring.

| Reaction Type | Position of Functionalization | Potential Reagents | Potential Product | General Conditions |

|---|---|---|---|---|

| Halogenation | 5-position | N-Bromosuccinimide (NBS) | 4-(5-Bromo-1,2,3-thiadiazol-4-yl)benzoic acid | Radical initiator, Reflux in CCl4 |

| Nitration | 5-position | HNO3/H2SO4 | 4-(5-Nitro-1,2,3-thiadiazol-4-yl)benzoic acid | Careful temperature control |

| Ring Transformation (via thioketene) | - | Heat or UV light, followed by trapping agent (e.g., amine) | Thioamide derivative | Inert solvent, high temperature or photochemical reactor |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), the connectivity and spatial arrangement of atoms can be determined.

¹H NMR Spectroscopy: In a ¹H NMR spectrum of 4-(1,2,3-Thiadiazol-4-yl)benzoic acid, distinct signals, or resonances, are expected for each chemically unique proton. The benzoic acid portion of the molecule features a para-substituted benzene (B151609) ring, which would typically present as two sets of doublets in the aromatic region (approximately 7.0-8.5 ppm). The two protons adjacent to the carboxylic acid group and the two protons adjacent to the thiadiazole ring are in different chemical environments, leading to this splitting pattern. A singlet corresponding to the proton on the thiadiazole ring would also be anticipated, likely at a downfield chemical shift due to the electron-withdrawing nature of the heterocyclic ring. Additionally, a broad singlet for the carboxylic acid proton is expected, typically appearing far downfield (often above 10 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, one would expect to observe distinct signals for the carbonyl carbon of the carboxylic acid (typically in the range of 160-180 ppm), the quaternary carbons of the benzene ring, the carbons of the thiadiazole ring, and the protonated carbons of the benzene ring. The symmetry of the para-substituted benzene ring would result in fewer signals than the total number of carbon atoms.

Expected ¹H and ¹³C NMR Data A theoretical representation of expected NMR data is provided below, as experimental data is not available in the searched sources.

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | >10 (broad singlet) | 160-180 |

| Benzene Ring Protons | 7.0-8.5 (two doublets) | 120-140 |

| Thiadiazole Ring Proton | Downfield singlet | Specific shifts depend on substitution |

| Quaternary Carbons | Not applicable | Various shifts in the aromatic region |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths, which correspond to the vibrational frequencies of chemical bonds.

For this compound, the FTIR spectrum would be expected to show several characteristic absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group. The C=O stretching vibration of the carbonyl group in the carboxylic acid would typically appear as a strong, sharp peak around 1700 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene and thiadiazole rings would likely be observed in the 1400-1600 cm⁻¹ region. The C-N and C-S stretching vibrations from the thiadiazole ring would also produce signals in the fingerprint region (below 1500 cm⁻¹).

Expected FTIR Absorption Bands The following table outlines the expected vibrational frequencies based on the functional groups present.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| Carboxylic Acid O-H | 2500-3300 (broad) | Stretching |

| Carbonyl C=O | ~1700 (strong, sharp) | Stretching |

| Aromatic C-H | >3000 | Stretching |

| Aromatic C=C | 1400-1600 | Stretching |

| C-N / C-S | Fingerprint Region (<1500) | Stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The molecular formula of this compound is C₉H₆N₂O₂S, with a molecular weight of approximately 206.22 g/mol . In a mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to this molecular weight. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula. Fragmentation of the molecular ion can provide insights into the molecule's structure. Common fragmentation pathways for this compound might include the loss of CO₂ from the carboxylic acid group, or cleavage of the bond between the benzoic acid and thiadiazole rings.

Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 207.02228 |

| [M+Na]⁺ | 229.00422 |

| [M-H]⁻ | 205.00772 |

| [M]⁺ | 206.01445 |

Elemental Analysis for Compositional Verification

Elemental analysis is a process that determines the elemental composition of a compound. It is a fundamental technique for verifying the purity and empirical formula of a synthesized compound. For this compound (C₉H₆N₂O₂S), the theoretical elemental composition can be calculated based on its atomic constituents and their atomic weights.

The calculated percentages of each element are then compared with the experimental results obtained from an elemental analyzer. A close agreement between the calculated and found values provides strong evidence for the compound's identity and purity.

Theoretical Elemental Composition

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 9 | 108.09 | 52.42% |

| Hydrogen | H | 1.01 | 6 | 6.06 | 2.94% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 13.59% |

| Oxygen | O | 16.00 | 2 | 32.00 | 15.51% |

| Sulfur | S | 32.07 | 1 | 32.07 | 15.55% |

| Total | 206.24 | 100.00% |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the crystal system, space group, and unit cell dimensions can be determined, leading to a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions.

As of the available information, a crystal structure for this compound has not been reported. If a suitable crystal were obtained, X-ray diffraction analysis would provide unambiguous confirmation of its molecular structure and insights into its packing in the solid state, which can influence its physical properties.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. While specific DFT studies on 4-(1,2,3-thiadiazol-4-yl)benzoic acid are not extensively detailed in the available literature, the methodology is widely applied to analogous heterocyclic compounds, including thiadiazole and triazole derivatives. researchgate.netmdpi.com

These calculations are used to determine various molecular properties:

Optimized Geometry: DFT is used to find the most stable three-dimensional arrangement of atoms in a molecule, which corresponds to the minimum energy conformation.

Electronic Properties: Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is vital for predicting how the molecule will interact with biological targets.

Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts, which can be compared with experimental results to confirm the molecule's structure. ucm.es

For instance, in studies of similar 1,3,4-oxadiazole (B1194373) derivatives, DFT calculations at the B3LYP/6-311G* level of theory were employed to optimize the molecular structures and calculate quantum chemical descriptors. researchgate.net Similarly, theoretical calculations using Time-Dependent Density Functional Theory (TDDFT) have been performed on 2-aryl-1,2,3-triazole acids to understand their photophysical properties in different solvents. mdpi.comucm.es These approaches provide a robust framework for predicting the electronic characteristics and reactivity of this compound.

Table 1: Key Parameters from Quantum Chemical Calculations This table is illustrative of typical data obtained from DFT calculations for heterocyclic compounds.

| Parameter | Description | Typical Application |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Predicting reactivity in electrophilic reactions. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Predicting reactivity in nucleophilic reactions. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability. | Assessing molecular stability and reactivity. |

| Dipole Moment | Measure of the overall polarity of the molecule. | Understanding solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution to identify sites for intermolecular interactions. | Predicting hydrogen bonding and docking interactions. |

Molecular Docking Simulations to Investigate Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the structural basis of a ligand's biological activity and is widely used in drug discovery.

Docking studies on various thiadiazole derivatives have revealed their potential to interact with a range of biological targets. For example, novel 1,3,4-thiadiazole (B1197879) derivatives have been studied for their binding interaction with ADP-sugar pyrophosphatase (NUDT5 Gene). uowasit.edu.iqresearcher.life In one such study, a derivative showed a high binding affinity with a docking score of -8.9 kcal/mol and formed four hydrogen bonds with the target protein. uowasit.edu.iqresearcher.life

Another study focused on N-(4-oxo-2-(4-((5-aryl-1,3,4-thiadiazol-2-yl)amino)phenyl)thiazolidin-3-yl) benzamides as potential antitubulin agents. nih.gov Molecular docking simulations showed that the most active compound bound effectively within the colchicine (B1669291) binding site of α,β-tubulin (PDB: 1SA0). nih.gov Similarly, docking studies of thiadiazole-thiazolone derivatives were performed to investigate their binding interactions as inhibitors of mitotic kinesin Eg5 (PDB ID: 2UYM). imist.ma These simulations help to rationalize the structure-activity relationships observed experimentally and guide the design of more potent inhibitors.

The general procedure involves preparing the protein structure (e.g., removing water molecules, adding hydrogens) and the ligand structure, followed by running the docking algorithm to generate and score different binding poses. ijprajournal.com The results provide insights into binding affinity (scoring functions) and key interactions like hydrogen bonds and hydrophobic contacts.

Table 2: Examples of Molecular Docking Studies on Thiadiazole Derivatives

| Thiadiazole Derivative Class | Protein Target | PDB ID | Key Findings | Reference |

|---|---|---|---|---|

| 5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol | ADP-sugar pyrophosphatase (NUDT5) | Not Specified | High binding affinity (Docking Score = -8.9 kcal/mol), 4 H-bonds formed. | uowasit.edu.iqresearcher.life |

| N-(4-oxo-2-(4-((5-aryl-1,3,4-thiadiazol-2-yl)amino)phenyl)thiazolidin-3-yl) benzamides | α,β-tubulin | 1SA0 | Active molecule binds effectively in the colchicine site. | nih.gov |

| Thiadiazole-thiazolone derivatives | Mitotic kinesin Eg5 | 2UYM | Good compatibility between docking results and 3D-QSAR contour maps. | imist.ma |

| 2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b] uowasit.edu.iqnih.govymerdigital.comthiadiazol-5-yl thiocyanate | TGF-β type I receptor kinase | Not Specified | Binds within the active site via strong hydrogen bonding and hydrophobic interactions. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analyses for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistically significant relationship between the chemical structure of a series of compounds and their biological activity. These models are often expressed as mathematical equations that can be used to predict the activity of new, unsynthesized compounds.

Several QSAR studies have been conducted on thiadiazole derivatives to understand the structural requirements for their biological activities. For instance, a QSAR model was developed for 1,3,4-thiadiazole derivatives to predict their anti-proliferative activity against A549 lung cancer cell lines. researchgate.netymerdigital.com In this study, molecular descriptors were calculated, and a multiple linear regression (MLR) model was built that successfully correlated the structural features with the observed activity. ymerdigital.com

In another study, a QSAR model was developed based on ¹H- and ¹³C-NMR spectral data of 4-(5-arylamino-1,3,4-thiadiazol-2-yl)benzene-1,3-diols to predict their antiproliferative activity. nih.gov The model showed that the chemical shifts of hydroxyl group protons and carbon atoms of the thiadiazole ring were crucial descriptors for the compounds' inhibitory interactions. nih.gov Another QSAR study on antitubulin agents correlated physicochemical parameters like XlogP, kaapa2, and Quadrupole1 with cytotoxic activity, achieving a high correlation coefficient (r²: 0.941). nih.gov

These models, once validated, serve as powerful tools for the virtual screening of large compound libraries and for the rational design of new derivatives with improved potency. The applicability domain (AD) of the QSAR model is also defined to ensure that predictions are reliable only for compounds structurally similar to those in the training set. ymerdigital.com

Table 3: QSAR Studies on Thiadiazole Derivatives

| Thiadiazole Derivative Class | Biological Activity | Key Descriptors | Model Validation (r²) | Reference |

|---|---|---|---|---|

| N-(4-oxo-2-(4-((5-aryl-1,3,4-thiadiazol-2-yl)amino)phenyl)thiazolidin-3-yl) benzamides | Cytotoxicity against A-549 cells | XlogP, kaapa2, Quadrupole1 | 0.941 | nih.gov |

| 4-(5-arylamino-1,3,4-thiadiazol-2-yl)benzene-1,3-diols | Antiproliferative activity | ¹H and ¹³C NMR chemical shifts | LOO-CV: 78% to 93% | nih.gov |

| 1,3,4-Thiadiazole derivatives | Anti-proliferative activity against A549 cells | Topological and quantum chemical descriptors | Not specified | researchgate.netymerdigital.com |

| Thiadiazole-thiazolone derivatives | Inhibition of mitotic kinesin Eg5 | CoMFA and CoMSIA fields | CoMFA: 0.919, CoMSIA: 0.919 | imist.ma |

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt and their relative energies. Energy minimization is the process of finding the conformer with the lowest potential energy, which represents the most stable state of the molecule. These steps are prerequisites for meaningful molecular modeling studies like docking and QSAR.

Computational methods, ranging from faster semi-empirical methods (like PM7) to more accurate but computationally expensive ab initio and DFT methods, are used to perform these calculations. researchgate.netymerdigital.com The process typically involves a systematic or random search of the conformational space to identify low-energy conformers. The resulting minimum-energy conformation is then used as the input structure for subsequent docking simulations or for the calculation of descriptors in QSAR studies. For flexible molecules, considering an ensemble of low-energy conformers rather than a single static structure can lead to more accurate predictions of biological activity. This ensures that the bioactive conformation—the specific shape the molecule adopts when it binds to its target—is included in the analysis.

Investigation of Biological Activities and Pharmacological Relevance

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)

Derivatives incorporating the 1,2,3-thiadiazole (B1210528) scaffold have demonstrated notable efficacy against a range of microbial pathogens, including bacteria, fungi, and viruses. sciforum.netnih.gov

Inhibition of Bacterial Growth (Gram-positive and Gram-negative)

The antibacterial potential of 1,2,3-thiadiazole derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. For instance, studies on substituted 1,2,3-thia- or 1,2,3-selenadiazole derivatives revealed specific patterns of activity. One benzene (B151609) derivative was found to be active against the Gram-positive Staphylococcus aureus, while a propenoxide derivative showed efficacy against the Gram-negative Escherichia coli. nih.gov The minimum inhibitory concentrations (MIC) for these synthetic compounds ranged from 0.625 to 6.25 μg/mL, indicating potent antibacterial action. nih.gov The versatility of the thiadiazole ring allows for structural modifications that can modulate this activity. mdpi.com

Table 1: Antibacterial Activity of Selected 1,2,3-Thiadiazole Derivatives nih.gov

| Compound | Bacterial Strain | Type | Activity | Inhibition Zone (mm) | MIC (µg/mL) |

| Propenoxide Derivative (4a) | Escherichia coli | Gram-negative | Active | 16 | 0.625-6.25 |

| Benzene Derivative (4c) | Staphylococcus aureus | Gram-positive | Active | - | 0.625-6.25 |

Antifungal Activity against Pathogenic Strains

The same family of 1,2,3-thia- or 1,2,3-selenadiazole derivatives has also been assessed for antifungal properties. Multiple derivatives, including a propenoxide, a carbaldehyde, and a benzene derivative, were found to be active against the pathogenic yeast-like fungus Candida albicans. nih.gov The propenoxide derivative, in particular, exhibited an inhibition zone of 11 mm against C. albicans. nih.gov These findings underscore the potential of the 1,2,3-thiadiazole nucleus as a foundation for developing new antifungal agents. sciforum.net

Table 2: Antifungal Activity of Selected 1,2,3-Thiadiazole Derivatives nih.gov

| Compound | Fungal Strain | Activity | Inhibition Zone (mm) | MIC (µg/mL) |

| Propenoxide Derivative (4a) | Candida albicans | Active | 11 | 0.625-6.25 |

| Carbaldehyde Derivative (4b) | Candida albicans | Active | - | 0.625-6.25 |

| Benzene Derivative (4c) | Candida albicans | Active | - | 0.625-6.25 |

Antiviral Properties

The antiviral potential of the 1,2,3-thiadiazole ring has been explored, with studies indicating activity against plant viruses. arkat-usa.org Specifically, a series of 1,2,3-thiadiazoles attached to a tetrazole moiety demonstrated a significantly better effect against the tobacco mosaic virus (TMV) than the reference drug ribavirin at a concentration of 100 µg/ml. arkat-usa.org Another study found that a 2-(4-methyl-1,2,3-thiadiazolyl)-5-substituted-1,3,4-thiadiazole derivative exhibited a 55% inhibition rate against TMV. arkat-usa.org These results highlight the utility of the 1,2,3-thiadiazole structure in the development of antiviral compounds. sciforum.netarkat-usa.org

Anticancer and Antiproliferative Potencies

The 1,2,3-thiadiazole scaffold is a prominent feature in many compounds designed for anticancer applications. sciforum.netnih.gov Derivatives have shown significant cytotoxic effects against a variety of human cancer cell lines through diverse mechanisms of action.

Cytotoxicity Against Human Cancer Cell Lines (e.g., MCF-7, A549, SKOV-3, HCT-116)

Derivatives of 1,2,3-thiadiazole have been tested against a panel of human cancer cell lines, demonstrating broad antiproliferative activity. nih.gov For example, certain carbaldehyde and benzene derivatives of 1,2,3-thiadiazole were active against multiple tumor cell lines, including human colon adenocarcinoma (HCT-116) and breast cancer (MCF-7) cells. nih.gov The activity of the benzene derivative against HCT-116 and MCF-7 cell lines was reported to be greater than that of the reference drug 5-fluorouracil. nih.gov Other research into d-ring fused 1,2,3-thiadiazole dehydroepiandrosterone (DHEA) derivatives identified compounds with potent antitumor activity against human breast cancer T47D cells, with IC₅₀ values as low as 0.042 to 0.058 μM, comparable to the drug adriamycin. nih.gov

Table 3: Cytotoxic Activity of Selected 1,2,3-Thiadiazole Derivatives

| Derivative Type | Cancer Cell Line | Activity | Finding | Reference |

| Carbaldehyde Derivative (4b) | HCT-116, MCF-7 | Active | Showed antitumor activity | nih.gov |

| Benzene Derivative (4c) | HCT-116, MCF-7 | Active | Activity was greater than 5-fluorouracil | nih.gov |

| DHEA Derivative (22, 23, 25) | T47D (Breast Cancer) | Potent | IC₅₀ values: 0.042 - 0.058 μM | nih.gov |

Mechanisms of Antitumor Action (e.g., EGFR/HER-2 dual inhibition, interference with DNA replication, apoptosis induction)

The antitumor effects of thiadiazole derivatives are attributed to several mechanisms of action. While specific mechanisms for 4-(1,2,3-Thiadiazol-4-yl)benzoic acid itself are not fully elucidated, research on its analogues provides significant insights. For the broader class of thiadiazoles, mechanisms include the induction of apoptosis (programmed cell death) and interference with various cellular processes crucial for cancer progression. bepls.commdpi.com

Some 1,2,3-thiadiazole analogues of combretastatin A-4, a known anticancer agent, have been shown to act by binding to tubulin and inhibiting microtubule polymerization, which disrupts essential cellular functions like mitosis and leads to cell death. nih.gov For other thiadiazole isomers, such as 1,3,4-thiadiazole (B1197879) derivatives, studies have shown they can interfere with DNA replication processes. mdpi.com Additionally, some derivatives have been found to induce apoptosis through the activation of caspase enzymes.

Antioxidant Activity and Free Radical Scavenging Mechanisms

Derivatives of thiadiazole and benzoic acid have been investigated for their ability to counteract oxidative stress by scavenging free radicals. The antioxidant potential of these compounds is often attributed to their ability to donate hydrogen atoms or electrons, thereby neutralizing reactive oxygen species (ROS).

Thiol derivatives of thiadiazole, for instance, have demonstrated potent free radical scavenging capabilities. nih.gov Studies have evaluated their effectiveness against stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), as well as highly reactive hydroxyl radicals (*OH). nih.gov In some cases, thiadiazole-based thiol derivatives have shown superior protection against DNA strand breaks induced by hydroxyl radicals compared to standard radioprotectors. nih.gov

The mechanism of action for benzoic acid derivatives often involves the homolytic cleavage of an O-H bond to transfer a hydrogen atom to a free radical, a process known as the hydrogen atom transfer (HAT) mechanism. preprints.org The ease of this cleavage is a key determinant of antioxidant power. preprints.org The position of hydroxyl groups on the benzoic acid ring is crucial; compounds with hydroxyl groups in the ortho and para positions to the carboxylate group tend to exhibit the best antioxidant properties. researchgate.net Theoretical studies suggest that while the HAT mechanism may be preferred in non-polar environments, the sequential proton loss electron transfer (SPLET) mechanism is often favored in polar mediums. preprints.org

Research on N-aryl-1,3,4-thiadiazole derivatives synthesized from benzoic acid has shown promising results in DPPH free-radical trapping assays, with IC50 values indicating significant antioxidant activity. dergipark.org.tr

| Compound Class | Assay | Key Findings | Reference |

|---|---|---|---|

| Thiol derivatives of thiadiazole | DPPH, ABTS, *OH scavenging | Potent scavengers, with some derivatives showing IC50 values in the low micromolar range. nih.gov | nih.gov |

| N-aryl-1,3,4-thiadiazole derivatives | DPPH free-radical trapping | IC50 values ranged from 25.17 to 43.55 µM, indicating good antioxidant activity. dergipark.org.tr | dergipark.org.tr |

| Benzoic acid derivatives | Hydroxyl radical scavenging (ESR) | Propyl gallate was found to be a highly active OH scavenger. nih.gov | nih.gov |

Anti-inflammatory Properties

The 1,2,3-thiadiazole nucleus is a component of various compounds that exhibit anti-inflammatory effects. mdpi.com Similarly, derivatives of 1,3,4-thiadiazole have been recognized for their anti-inflammatory and analgesic activities. mdpi.com The anti-inflammatory potential of compounds containing the thiadiazole scaffold is a significant area of research, aiming to develop new non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles. mdpi.com

The mechanism of anti-inflammatory action for many compounds involves the inhibition of enzymes or signaling pathways associated with inflammation, such as cyclooxygenase (COX) enzymes or the NF-κB pathway. While specific studies on this compound are limited, the general class of thiadiazole derivatives has shown promise in this area. mdpi.commdpi.com

Enzyme Inhibition Studies (e.g., α-Glucosidase)

Thiadiazole derivatives have emerged as notable inhibitors of various enzymes, including α-glucosidase, which is a key target in the management of type 2 diabetes. nih.gov Inhibition of α-glucosidase slows down the digestion and absorption of carbohydrates, thereby reducing postprandial blood glucose levels. nih.gov

Several studies have reported the synthesis of 1,3,4-thiadiazole derivatives that exhibit significant inhibitory activity against α-glucosidase, in some cases surpassing the efficacy of the standard drug, acarbose. nih.gov For example, a 1,3,4-thiadiazole derivative incorporating a benzoic acid linker showed an IC50 value nearly 3.7 times lower than that of acarbose. nih.gov Molecular docking studies often complement these findings, revealing how these inhibitors bind to the active site of the enzyme. nih.govnih.gov

| Compound Class | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazole derivative with a benzoic acid linker | α-Glucosidase | 3.66 mM (compared to 13.88 mM for acarbose) nih.gov | nih.gov |

| N-arylacetamides with a 1,2-benzothiazine scaffold | α-Glucosidase | Values ranging from 18.25 to 35.14 µM (better than acarbose at 58.8 µM) nih.gov | nih.gov |

Other Potential Biological Activities (e.g., Analgesic, Anticonvulsant, Anti-tubercular, Antihypertensive)

The versatile 1,2,3-thiadiazole scaffold has been associated with a broad spectrum of pharmacological activities. mdpi.com

Analgesic Activity: Similar to their anti-inflammatory properties, thiadiazole derivatives have been explored for their pain-relieving effects. mdpi.commdpi.com

Anticonvulsant Activity: Numerous thiadiazole derivatives have been synthesized and evaluated for their potential to treat epilepsy. nih.gov These compounds are often tested in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.govnih.govfrontiersin.org Some derivatives have shown potent anticonvulsant activity with lower neurotoxicity compared to standard drugs like phenytoin. nih.gov The lipophilic nature of the molecule can play a role in its activity. nih.govfrontiersin.org

Anti-tubercular Activity: Thiadiazole-containing compounds have demonstrated significant potential in combating Mycobacterium tuberculosis. mdpi.comconnectjournals.com Derivatives of 1,3,4-thiadiazole have shown inhibitory activity against both drug-sensitive (H37Rv) and multidrug-resistant (MDR) strains of M. tuberculosis. mdpi.com Benzoic acid derivatives have also been investigated as prodrugs for treating tuberculosis, with some nitrobenzoates showing particularly interesting activity. nih.gov

Antihypertensive Activity: The potential for 1,2,3-thiadiazole derivatives to act as antihypertensive agents has also been noted, adding to the diverse therapeutic profile of this class of compounds. mdpi.com

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental for designing more potent and selective drugs. For derivatives of the this compound scaffold, several key structural features influence their pharmacological effects.

Substituents on the Benzoic Acid Ring: The nature and position of substituents on the benzoic acid moiety can significantly impact activity. For instance, in the context of antioxidant activity, strong electron-donating groups on the benzene ring are considered important. For anti-tubercular activity, the presence of electron-withdrawing groups like nitro groups on the benzoate structure has been shown to enhance efficacy. nih.gov

Modifications of the Carboxylic Acid Group: Esterification of the benzoic acid can modulate lipophilicity and cell membrane permeability. Studies on benzoic acid esters as anti-tubercular prodrugs found that phenyl and hexyl esters had higher activity than the corresponding free acids. nih.gov

Substituents on the Thiadiazole Ring: For anticonvulsant activity in some thiadiazole series, the presence of specific substituents, such as a chlorophenyl group, was found to be favorable. nih.gov Conversely, the addition of long aliphatic chains could decrease or eliminate activity in other series. nih.govfrontiersin.org In α-glucosidase inhibitors, the linker connecting the thiadiazole ring to other parts of the molecule, such as a butanoic acid or benzoic acid fragment, was found to influence binding affinity. nih.gov

These SAR studies highlight that the biological profile of this compound derivatives can be finely tuned by strategic chemical modifications, offering a pathway to optimize these compounds for various therapeutic applications.

Applications in Materials Science and Advanced Technologies

Metal-Organic Frameworks (MOFs) and Coordination Chemistry

Thiadiazole derivatives are effective ligands for the construction of Metal-Organic Frameworks (MOFs), which are crystalline materials composed of metal ions or clusters linked by organic molecules. The nitrogen and sulfur atoms in the thiadiazole ring can coordinate with metal ions, facilitating the formation of robust and porous frameworks.

Research has demonstrated the utility of thiadiazole-based benzoic acid ligands in creating MOFs designed for the selective detection of specific ions. A notable example is the ligand 4,4'-(Benzo[c] jk-sci.comapolloscientific.co.uknih.govthiadiazole-4,7-diyl)dibenzoic acid (H₂BTDB), a compound structurally related to 4-(1,2,3-Thiadiazol-4-yl)benzoic acid.

A Europium-based MOF, {[(CH₃)₂NH₂][Eu(BTDB)₂]·2H₂O}n (JXUST-11), constructed with this ligand, has been shown to be an effective photoluminescent sensor for identifying Aluminum (Al³⁺) and Gallium (Ga³⁺) ions. ossila.com The detection is achieved through a significant enhancement of fluorescence upon interaction with these specific ions. ossila.com Similarly, a Cadmium-based MOF, {[Cd₂(BTDB)₂(4,4-bpy)]·DMF}n (JXUST-14), serves as a highly selective and sensitive luminescent sensor for L-histidine (His), an essential amino acid. ossila.com This sensor operates via a "turn-on" mechanism accompanied by a fluorescence blue-shift effect. ossila.com

Table 1: Performance of a Thiadiazole-Based MOF Sensor (JXUST-11)

| Analyte | Detection Limit (ppm) | Detection Mechanism |

|---|---|---|

| Al³⁺ | 2.9 | Fluorescence Enhancement |

| Ga³⁺ | 10.2 | Fluorescence Enhancement |

Data derived from studies on the related ligand H₂BTDB. ossila.com

The inherent fluorescence of many thiadiazole compounds makes them ideal components for fluorescent probes and sensors. The electron-deficient nature of the thiadiazole ring can be leveraged to create sensors that respond to specific analytes through changes in their emission spectra. When incorporated into MOFs, these ligands can detect target molecules with high sensitivity and selectivity. ossila.com For instance, the JXUST-14 MOF demonstrated a detection limit of 11.1 ppm for L-histidine. ossila.com The principle often involves the interaction of the analyte with the MOF's framework, which modulates the ligand's fluorescent properties, leading to a measurable signal.

Organic Electronics and Optoelectronic Devices

Thiadiazole heterocycles are recognized as important electron-withdrawing building blocks in the synthesis of organic dyes and materials for optoelectronic applications. mdpi.com Their incorporation into larger molecular structures can tune the electronic properties and enhance performance in devices.

The electron-accepting character of the thiadiazole ring system is a key feature for applications in organic electronics. This property facilitates the transport of electrons, making these materials suitable for use as n-type semiconductors in devices like Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). The rigid structure of the thiadiazole ring can also contribute to ordered molecular packing in the solid state, which is crucial for efficient charge transport.

Thiadiazole derivatives often exhibit significant photoluminescence, a property essential for applications in OLEDs and fluorescent sensors. Studies on various 1,3,4-thiadiazole (B1197879) analogues have revealed interesting fluorescence effects, including dual fluorescence that can be modulated by environmental factors such as pH. This tunable emission is valuable for creating responsive materials and molecular probes.

For example, spectroscopic analysis of compounds like 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol shows distinct changes in fluorescence based on the concentration of hydrogen ions, which is linked to conformational changes and charge transfer effects within the molecule.

Corrosion Inhibition

Thiadiazole derivatives have emerged as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. researchgate.net Their protective action stems from the ability of the molecule to adsorb onto the metal surface, forming a barrier that prevents corrosive agents from reaching the metal.

The adsorption process is facilitated by the presence of heteroatoms (nitrogen and sulfur) and the π-electrons in the aromatic ring. researchgate.net These features allow the molecule to coordinate with the vacant d-orbitals of the metal, creating a stable, protective film. The effectiveness of a thiadiazole-based inhibitor is influenced by its molecular structure, including the presence of various functional groups. researchgate.net For instance, electron-donating groups can enhance the adsorption and increase inhibition efficiency, while electron-withdrawing groups like the carboxylic acid in this compound might decrease it. researchgate.net

Table 2: Factors Influencing Corrosion Inhibition by Thiadiazole Derivatives

| Structural Feature | Effect on Inhibition Efficiency | Rationale |

|---|---|---|

| Heteroatoms (N, S) | Increase | Act as adsorption centers by coordinating with the metal surface. |

| π-Electrons | Increase | Facilitate adsorption onto the metal surface. |

| Electron-Donating Groups | Increase | Enhance electron density on the molecule, promoting stronger adsorption. |

| Electron-Withdrawing Groups | Decrease | Reduce electron density, potentially weakening the adsorption bond. |

General trends observed for thiadiazole derivatives as corrosion inhibitors. researchgate.net

Future Perspectives and Research Challenges

Exploration of Novel Synthetic Pathways for the 1,2,3-Thiadiazole (B1210528) Isomer

The development of efficient and versatile synthetic routes is fundamental to advancing the study of 4-(1,2,3-thiadiazol-4-yl)benzoic acid and its analogs. While established methods like the Hurd-Mori reaction provide a foundation for creating the 1,2,3-thiadiazole core, there is a continuous need for more sustainable and diverse synthetic strategies. researchgate.netresearchgate.net Future research will likely focus on metal-free catalytic systems and multi-component reactions to improve yield, reduce waste, and allow for a broader range of functional group tolerance. organic-chemistry.org An improved Hurd-Mori approach, for instance, utilizes TBAI as a catalyst for the reaction between N-tosylhydrazones and sulfur under metal-free conditions. organic-chemistry.org The exploration of flow chemistry and microwave-assisted synthesis could also offer pathways to accelerate reaction times and improve scalability. A significant challenge will be the regioselective synthesis of specific isomers, which is crucial for establishing clear structure-activity relationships.

In-depth Mechanistic Studies of Biological Activities

Derivatives of 1,2,3-thiadiazole have demonstrated a wide array of biological activities, including anticancer, antiviral, and antifungal properties. mdpi.comnih.govrsc.org For example, certain 1,2,3-thiadiazole derivatives have shown potent anti-HIV activity. mdpi.com However, for many of these compounds, the precise molecular mechanisms of action remain to be fully elucidated. Future investigations should employ a combination of biochemical assays, structural biology, and computational modeling to identify specific cellular targets and signaling pathways. A deeper understanding of how these compounds interact with biological systems is essential for optimizing their therapeutic potential and minimizing off-target effects. For instance, some 1,2,3-thiadiazoles are known to interact with the cytochrome P450 enzyme system, a factor that influences their metabolic fate and potential for drug-drug interactions. nih.gov

Development of Targeted Therapies and Advanced Materials

The structural scaffold of this compound is a promising starting point for the development of targeted therapies. The benzoic acid moiety can be functionalized to improve solubility, bioavailability, or to attach targeting ligands that direct the molecule to specific cells or tissues. In the realm of oncology, thiadiazole derivatives have been explored as anticancer agents, with some showing promise in preclinical studies. nih.govnih.goveurekaselect.com

Beyond medicine, the unique electronic and coordination properties of the 1,2,3-thiadiazole ring make it an attractive component for advanced materials. mdpi.com There is potential for its incorporation into covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), which have applications in catalysis, gas storage, and sensing. rsc.orgmdpi.comnih.gov Thiadiazole-functionalized MOFs, for example, have been investigated for their photocatalytic capabilities. rsc.org The development of these materials presents challenges in achieving long-range order and stability.

Computational Design and Prediction of New Derivatives with Enhanced Properties

Computational chemistry and in silico modeling are powerful tools for accelerating the discovery and optimization of new this compound derivatives. researchgate.net Molecular docking studies can predict the binding affinity of novel compounds to specific biological targets, helping to prioritize synthetic efforts. nih.govbiointerfaceresearch.comnih.gov Quantitative structure-activity relationship (QSAR) studies can identify the key molecular features that contribute to a desired biological activity or physical property. researchgate.net Furthermore, ADME (absorption, distribution, metabolism, and excretion) predictions can help to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. nih.govstmjournals.innih.gov The accuracy of these computational predictions is a continuing challenge and relies on the quality of the underlying models and the available experimental data for validation.

| Computational Tool | Application in Thiadiazole Research | Key Predicted Properties |

| Molecular Docking | Predicting binding modes and affinities to biological targets. nih.govbiointerfaceresearch.com | Binding energy, protein-ligand interactions. |

| QSAR | Establishing relationships between chemical structure and biological activity. researchgate.net | IC50 values, therapeutic efficacy. |

| ADME Prediction | Forecasting pharmacokinetic properties. nih.govstmjournals.innih.gov | Oral bioavailability, membrane permeability. |

| DFT Studies | Investigating electronic structure and reactivity. rsc.org | Molecular orbital energies, chemical hardness. |

Integration of this compound into Supramolecular Assemblies

The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and π-stacking, makes it an excellent building block for supramolecular chemistry. nih.gov The carboxylic acid group can form robust hydrogen-bonded dimers, while the aromatic rings provide surfaces for stacking interactions. These interactions can be harnessed to construct well-defined supramolecular structures, such as coordination polymers and liquid crystals. mdpi.combohrium.comresearchgate.net The integration of this compound into such assemblies could lead to new materials with interesting optical, electronic, or responsive properties. A key challenge in this area is achieving precise control over the self-assembly process to generate desired architectures with high fidelity. The use of thiadiazole-based linkers in the construction of metal-organic frameworks has already demonstrated the potential for creating porous materials with luminescent properties. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the key structural features and spectroscopic characterization methods for 4-(1,2,3-Thiadiazol-4-yl)benzoic acid?

- Answer : The compound (C₈H₇N₃S, MW 177.23) consists of a benzoic acid moiety linked to a 1,2,3-thiadiazole ring via a carbon-carbon bond. Key characterization methods include:

- UV-Vis Spectroscopy : Absorption maxima in methanol (e.g., λₘₐₓ ~270 nm) to assess conjugation between aromatic systems .

- Elemental Analysis : Confirmation of C, H, N, and S content via combustion analysis (e.g., %C: 54.2, %H: 3.9, %N: 23.7, %S: 18.2) .

- FTIR : Peaks at ~1680 cm⁻¹ (C=O stretch of carboxylic acid) and ~1550 cm⁻¹ (C=N/C-S vibrations in thiadiazole) .

Q. What synthetic routes are reported for this compound, and how are reaction conditions optimized?

- Answer : Common methods include:

- Cyclocondensation : Reaction of 4-ethynylbenzoic acid with thiosemicarbazide under acidic conditions (H₂SO₄, 80°C) to form the thiadiazole ring .

- Cross-Coupling : Suzuki-Miyaura coupling of 4-boronobenzoic acid with 4-bromo-1,2,3-thiadiazole (Pd catalyst, base, 60–80°C) .

- Critical Parameters : pH control (acidic for cyclocondensation), catalyst loading (1–5 mol% Pd for coupling), and inert atmosphere to prevent oxidation .

Advanced Research Questions

Q. How does the electronic structure of the thiadiazole ring influence the compound’s reactivity in medicinal chemistry applications?

- Answer : The electron-deficient thiadiazole ring enhances electrophilic substitution reactions. Computational studies (DFT) reveal:

- HOMO-LUMO Gap : ~4.5 eV, indicating moderate reactivity for nucleophilic attack .

- Charge Distribution : Sulfur in the thiadiazole contributes to π-accepting properties, facilitating interactions with biological targets (e.g., enzyme active sites) .

- Case Study : Analogues with electron-withdrawing groups (e.g., -NO₂) on the benzoic acid moiety show enhanced antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) .

Q. What challenges arise in crystallographic analysis of this compound, and how can SHELX software improve refinement accuracy?

- Answer : Challenges include low crystal quality due to flexible carboxylic acid groups and twinning. SHELX workflows address these via:

- Data Collection : High-resolution (≤1.0 Å) data reduces noise in electron density maps .

- Twin Refinement : SHELXL’s

TWINandBASFcommands model twinning ratios (e.g., BASF 0.35 for a hemihedral twin) . - Hydrogen Bonding : SHELXPRO visualizes intermolecular interactions (e.g., O-H···N between carboxylic acid and thiadiazole) critical for packing stability .

Q. How can contradictory biological activity data be resolved when testing derivatives of this compound?

- Answer : Discrepancies often stem from assay conditions or impurity profiles. Mitigation strategies include:

- Purity Validation : HPLC (≥98% purity, C18 column, acetonitrile/water gradient) .

- Dose-Response Curves : IC₅₀ values should be replicated across ≥3 independent experiments (e.g., enzyme inhibition assays with SD ≤10%) .

- Structural Confirmation : Single-crystal XRD of active vs. inactive derivatives to rule out polymorphism .

Methodological Tables

Table 1 : Key Spectroscopic Data for Characterization

Table 2 : Biological Activity of Selected Derivatives

| Derivative | Assay | Activity (IC₅₀/MIC) | Reference |

|---|---|---|---|

| 4-Nitro-substituted | Carbonic anhydrase II | 0.8 µM | |

| 4-Fluoro-substituted | E. coli (antimicrobial) | 4 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.